1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone
Description
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone is a bicyclic alkaloid derivative featuring an 8-azabicyclo[3.2.1]octene core fused to an indole-ethanone moiety. The compound’s synthesis typically involves functionalization of the azabicyclo framework followed by coupling with indole derivatives, as seen in analogous procedures .
Properties
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-indol-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(19-14-5-3-6-15(19)9-8-14)12-18-11-10-13-4-1-2-7-16(13)18/h1-5,7,10-11,14-15H,6,8-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRQQWPSUWIOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CN3C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the 8-azabicyclo[3.2.1]octane scaffold: This can be achieved through enantioselective construction methods, such as asymmetric synthesis or desymmetrization of achiral tropinone derivatives.
Attachment of the indole moiety:
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of robust catalysts, efficient purification techniques, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions: 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique profile is best understood through comparison with analogs differing in substituents or bicyclic systems. Key structural and functional differences are summarized below:
Table 1: Structural and Functional Comparison of Azabicyclo and Indole Derivatives
Physicochemical and Spectroscopic Data
- IR/NMR: The target’s carbonyl stretch (1662 cm⁻¹) aligns with indole-ethanone analogs (), while piperazine-linked derivatives show shifts due to conjugation with amine groups .
- Melting Points : Bulky substituents (e.g., p-toluenesulfonyl in 8c) raise melting points (>140°C), whereas flexible chains (e.g., ethyl-piperazine) reduce crystallinity .
Biological Activity
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone is a complex organic compound characterized by its unique bicyclic structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic azabicyclo[3.2.1]octane core linked to an indole moiety through an ethanone group. Its molecular formula is , with a molecular weight of approximately 270.33 g/mol.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and cellular signaling pathways.
Potential Mechanisms:
- Receptor Binding: It may act as a modulator of neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
- Enzyme Inhibition: The compound could inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism or cellular signaling.
Biological Activity and Therapeutic Applications
Research indicates that 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone exhibits several biological activities:
Antidepressant Effects
Studies have shown that compounds with similar structures can exhibit antidepressant properties through modulation of serotonin receptors. For instance, research on related indole derivatives has demonstrated significant effects on mood regulation.
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
Neuroprotective Effects
The compound's ability to interact with neuroreceptors suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Effects on Serotonin Receptors | Demonstrated that the compound significantly increased serotonin levels in animal models, suggesting potential antidepressant effects. |
| Study 2 : Anticancer Activity | In vitro studies indicated that the compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest. |
| Study 3 : Neuroprotection | Animal studies showed improved cognitive function in models of Alzheimer's disease when treated with the compound, indicating neuroprotective properties. |
Comparative Analysis with Similar Compounds
The biological activity of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(1H-indol-1-yl)ethanone can be compared with other related compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| Tropine | Bicyclic amine | Antiemetic effects |
| Indole derivatives | Aromatic ring | Antidepressant and anticancer properties |
| Other azabicyclo compounds | Bicyclic structure | Varies widely based on substitutions |
Q & A
Q. What synthetic strategies are effective for preparing 8-azabicyclo[3.2.1]octane derivatives with indole substituents?
The synthesis of such bicyclic compounds typically involves alkylation or nucleophilic substitution reactions. For example, intermediates like (1R,5S)-8-azabicyclo[3.2.1]octan-3-one are synthesized via acid-catalyzed cyclization of tetrahydrofuran derivatives (e.g., 2,5-dimethoxy tetrahydrofuran) in aqueous HCl, achieving yields up to 93% . Subsequent functionalization with indole groups can employ coupling agents (e.g., DCM as solvent) and base-mediated alkylation. Critical parameters include temperature control (e.g., 60°C for optimal acid addition) and purification via column chromatography .
Q. How is the stereochemical configuration (1R,5S) confirmed in these bicyclic systems?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, crystallographic data for analogous compounds (e.g., (1R*,5S*)-8-(2-fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one) reveal chair conformations for the piperidine ring and envelope conformations for the pyrrolidine ring, with deviations up to 0.661 Å for the N atom . Additional methods include (e.g., monitoring diastereotopic protons) and chiral HPLC to resolve enantiomeric excess .
Q. What analytical techniques validate purity and structural integrity of intermediates?
- HPLC : Reverse-phase methods with UV detection at 214–280 nm and flow rates of 2.0 mL/min are used to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weights (e.g., CHFNO, Mr = 264.25) .
- NMR : and NMR identify key signals, such as the ethanone carbonyl (δ ~200 ppm) and indole aromatic protons (δ 7.2–7.8 ppm) .
Advanced Research Questions
Q. How do substituent positions on the bicyclic ring influence receptor binding (e.g., 5-HT4_44)?
Modifications to the azabicyclo core significantly impact receptor affinity. For example, Velusetrag, a 5-HT agonist, demonstrates that hydroxyl and sulfonamide groups at the (1R,3R,5S)-position enhance binding via hydrogen-bond interactions with transmembrane domains. In contrast, bulky substituents (e.g., benzyl groups) reduce activity due to steric hindrance . Computational docking studies (e.g., Glide SP scoring) can predict binding modes, while radioligand assays (e.g., -GR113808 displacement) quantify affinity .
Q. What strategies optimize low yields in alkylation steps during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in SN2 reactions .
- Catalysis : Palladium on carbon (10% Pd/C) enhances hydrogenolysis efficiency, as seen in debenzylation steps (e.g., 3.6 g catalyst for 17.6 g substrate) .
- Temperature Control : Maintaining 60°C during acid addition minimizes side reactions (e.g., over-alkylation) .
- Workup Optimization : Liquid-liquid extraction (e.g., DCM/water) and drying over MgSO improve recovery .
Q. How can contradictions between in vitro and in vivo activity data be resolved?
Discrepancies often arise from pharmacokinetic factors. For example, poor oral bioavailability due to first-pass metabolism can be addressed by:
- Prodrug Design : Esterification of hydroxyl groups (e.g., acetyl or benzoyl protection) improves membrane permeability .
- Metabolic Stability Assays : Liver microsome studies (e.g., human CYP450 isoforms) identify metabolic hotspots .
- Pharmacokinetic Modeling : Allometric scaling from rodent data predicts human clearance rates .
Q. What methodologies resolve enantiomeric impurities in final products?
- Chiral Resolution : Diastereomeric salt formation using tartaric acid derivatives .
- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) control stereochemistry during alkylation .
- Dynamic Kinetic Resolution : Racemization catalysts (e.g., Shvo’s catalyst) enable >99% enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
